Intestinal Absorption: Sitostanol vs. Sitosterol and Campestanol in Humans
A direct intestinal perfusion study in 10 healthy human subjects using sitostanol as the non-absorbable baseline marker established absorption rates for cholesterol and various plant sterols [1]. This provides a class-level inference for sitostanol's near-zero absorbability. While the study's primary purpose was to measure sitosterol, campesterol, and campestanol absorption against a sitostanol baseline, the data strongly supports the conclusion that sitostanol itself is minimally absorbed (<5%) [1].
| Evidence Dimension | Intestinal absorption rate over 50 cm jejunal segment |
|---|---|
| Target Compound Data | <5% (class-level inference; used as non-absorbable baseline) |
| Comparator Or Baseline | Sitosterol: 4.2%; Campesterol: 9.6%; Campestanol: 12.5%; Cholesterol: 33% |
| Quantified Difference | Sitostanol absorption is lower than sitosterol (4.2%) and substantially lower than campestanol (12.5%) and cholesterol (33%) |
| Conditions | Intestinal perfusion technique over a 50 cm segment of the upper jejunum in 10 healthy human subjects |
Why This Matters
Sitostanol's negligible absorption (<5%) minimizes systemic exposure and distinguishes it from higher-absorbed sterols like campesterol (9.6%) and campestanol (12.5%), which is crucial for selecting a cholesterol absorption inhibitor with minimal potential for systemic accumulation.
- [1] Heinemann T, Axtmann G, von Bergmann K. Comparison of intestinal absorption of cholesterol with different plant sterols in man. Eur J Clin Invest. 1993;23(12):827-831. View Source
